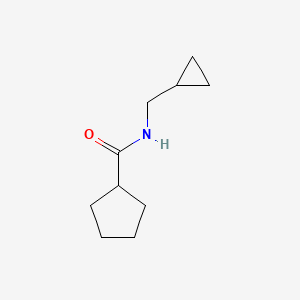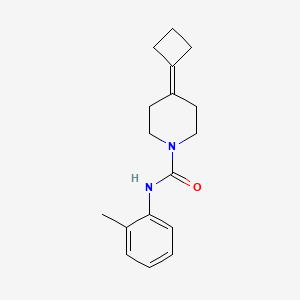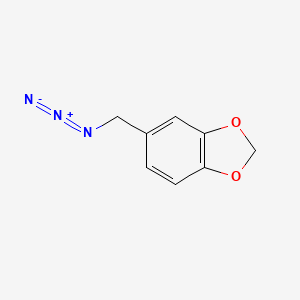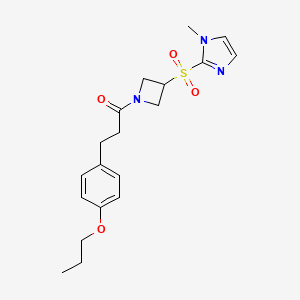
N-(cyclopropylmethyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(cyclopropylmethyl)cyclopentanecarboxamide" has not been directly synthesized or characterized in the provided papers. However, similar compounds with cyclopropane and cyclopentane moieties have been synthesized and studied, which can offer insights into the potential properties and reactivity of "this compound" .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions including condensation, amidation, and various substitution reactions. For instance, the synthesis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide involved the reaction of cyclopent-1-enecarbonyl isothiocyanate with phenethylamine in acetone . Similarly, substituted cyclohexenone derivatives were synthesized by reacting substituted chalcones with ethylacetoacetate, followed by Claisen-Schmidt condensation to form N-(4-(3-aryl-acryloyl)phenyl)cyclopropane carboxamide . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using techniques such as IR spectroscopy, 1H-NMR spectroscopy, and X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined to crystallize in the triclinic space group with a chair conformation for the cyclohexane ring . The compound 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide also had its crystal structure determined, which could provide insights into the conformational preferences of cyclopropane-containing amides .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "this compound," but they do discuss the reactivity of similar compounds. For example, the bioactivity of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was investigated, showing toxicity to A549 tumor cells . This suggests that cyclopropane and cyclopentane derivatives can exhibit significant biological activities, which could be relevant for the design of new compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their characterization data. The crystal structures provide information on the solid-state conformations and possible intermolecular interactions, such as hydrogen bonding patterns . The spectral data (IR, NMR, Mass) are indicative of the functional groups present and can be used to deduce the purity and identity of the synthesized compounds . These analyses are crucial for understanding the behavior of these compounds under various conditions and can be used to predict the properties of "this compound."
Aplicaciones Científicas De Investigación
Environmental Impact of Related Compounds
Research into the environmental presence and impact of various antibiotics, including their ecotoxicity and effects on non-target species, illustrates the broader context of assessing chemical substances in aquatic environments. Studies like those by Kovaláková et al. (2020) delve into the concentrations, ecotoxicological effects, and environmental risks posed by antibiotics, which can be related to understanding the environmental behavior of a wide range of chemical compounds, including N-(cyclopropylmethyl)cyclopentanecarboxamide (Kovaláková et al., 2020).
Agricultural Applications
Compounds similar to this compound might find applications in agriculture, such as the use of 1-methylcyclopropene to inhibit ethylene perception and extend the shelf life of fruits and vegetables. The work by Watkins (2006) on the effects of 1-methylcyclopropene across different fruits and vegetables highlights the agricultural and post-harvest importance of chemical treatments to manage ripening and senescence, underscoring potential research avenues for related compounds (Watkins, 2006).
Drug Delivery Systems
The development of cyclodextrin-based nanosponges for drug delivery systems, as reviewed by Sherje et al. (2017), points to the innovative applications of chemical compounds in enhancing the solubility, stability, and delivery efficiency of pharmaceuticals. Such research is indicative of the potential for this compound to be studied within the context of pharmaceutical formulation and delivery, depending on its physicochemical properties and biological activity (Sherje et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of N-(cyclopropylmethyl)cyclopentanecarboxamide are currently unknown
Biochemical Pathways
Cyclopropane, a structural motif in this compound, is known to have unique structural and chemical properties and is widespread in natural products . It is usually essential for biological activities .
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(9-3-1-2-4-9)11-7-8-5-6-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQUUYVDDKADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3009385.png)


![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)
![[2-(2,5,6-Trimethylbenzimidazolyl)ethoxy]benzene](/img/structure/B3009392.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3009394.png)


![3-((3-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3009401.png)
![2-(4-chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazino}ethyl)acetamide](/img/structure/B3009402.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B3009403.png)

![(E)-3-phenyl-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)prop-2-en-1-one](/img/structure/B3009407.png)